Product packaging for (1R)-(+)-Neocarvomenthol(Cat. No.:CAS No. 1126-40-5)

(1R)-(+)-Neocarvomenthol

Cat. No.: B1169986
CAS No.: 1126-40-5
M. Wt: 156.26 g/mol
InChI Key: ULJXKUJMXIVDOY-BBBLOLIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of p-Menthane (B155814) Monoterpenoids and Their Stereochemical Complexity

p-Menthane monoterpenoids represent a significant class of natural products, structurally characterized by a cyclohexyl ring with various alkyl substituents. These C10 hydrocarbons are widely distributed in plants, where they contribute to characteristic aromas and often serve as active components in essential oils nih.govfishersci.ca. Key examples include menthol (B31143), carvone (B1668592), pulegone, and limonene (B3431351), which find diverse applications in fragrance, flavor, medicinal, and even agricultural sectors as pesticides nih.gov.

The biosynthesis of p-menthane monoterpenoids is marked by considerable stereochemical complexity. Plants often produce specific enantiomers, and the stereochemistry can vary between species, even for compounds with identical functionalization patterns nih.govcdnsciencepub.com. For instance, peppermint ( Mentha x piperita L. ) and Japanese catnip ( Schizonepeta tenuifolia (Benth.) Briq. ) accumulate p-menthane monoterpenoids with opposite stereochemical configurations cdnsciencepub.com. This enantiomeric specificity is a direct result of the stereoselective nature of enzymes involved in their biosynthetic pathways nih.govcdnsciencepub.com. Research has revealed that enzymes such as limonene synthase and menthone reductase in mint exhibit significant enantioselectivity, favoring specific intermediates in the metabolic cascade cdnsciencepub.com. The study of these intricate biosynthetic routes and the resulting stereoisomeric diversity is crucial for understanding the natural roles and potential applications of these compounds.

Positioning of (1R)-(+)-Neocarvomenthol within Academic Chemical and Biochemical Investigations

This compound (PubChem CID: 6431934) is a chiral monoterpenoid alcohol, falling within the broader category of p-menthane derivatives. Its significance in academic chemical and biochemical investigations stems from its structural relationship to other well-known monoterpenoids, its distinct stereochemistry, and its formation via specific chemical transformations.

In synthetic and mechanistic studies, this compound is often explored as a product of the reduction of related compounds, particularly from the electrocatalytic hydrogenation (ECH) of carvone uni.lu. This reaction is notable for yielding a mixture of "saturation alcohols," including neocarvomenthol, carvomenthol (B157433), isocarvomenthol, and neoisocarvomenthol, each possessing distinct stereochemical attributes uni.lu. The relative proportions of these isomeric products can be influenced by reaction conditions, such as the presence and concentration of surfactants (e.g., cetyltrimethylammonium bromide, CTAB) uni.lu.

Conformational analysis plays a critical role in distinguishing between the various stereoisomers of carvomenthols. For instance, neocarvomenthol has been assigned an "eae" conformation, where the ethyl, axial, and equatorial groups are arranged in a specific manner, which influences its physical properties like refractive index and density. This contrasts with other isomers, such as carvomenthol, which may exhibit an "eee" conformation (all equatorial) cdnsciencepub.com. Spectroscopic techniques are vital for the characterization of this compound; infrared (IR) spectroscopy shows a characteristic hydroxyl (OH) stretching at 3500 cm⁻¹, and its ¹H Nuclear Magnetic Resonance (NMR) spectrum includes a signal at δ0.83 (3H, doublet, J = 6.5 Hz) corresponding to specific protons. The study of this compound thus contributes to a deeper understanding of stereoselective synthesis, conformational analysis of cyclic compounds, and the broader chemistry of natural product derivatives.

Table 1: Selected Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₂₀O
Molecular Weight156.27 g/mol
IR Data (OH)~3500 cm⁻¹
¹H NMR Dataδ0.83 (3H, d, J=6.5 Hz, H9 or H10)
Conformationeae (axial, equatorial, axial) cdnsciencepub.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1126-40-5

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(1S,2R,5R)-2-methyl-5-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-11H,4-6H2,1-3H3/t8-,9-,10+/m1/s1

InChI Key

ULJXKUJMXIVDOY-BBBLOLIVSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](C[C@@H]1O)C(C)C

Canonical SMILES

CC1CCC(CC1O)C(C)C

density

0.887-0.893

Origin of Product

United States

Stereochemical Investigations and Conformational Analysis

Elucidation of Absolute and Relative Stereochemistry of (1R)-(+)-Neocarvomenthol

The determination of the absolute and relative stereochemistry of chiral compounds like this compound is crucial for understanding their properties and behavior. Absolute configuration refers to the precise three-dimensional arrangement of atoms around a chiral center, typically designated using the Cahn-Ingold-Prelog (CIP) R/S nomenclature system libretexts.orglibretexts.orgchemistrytalk.orgchemistnotes.comspcmc.ac.in. Relative configuration, on the other hand, describes the spatial relationship between multiple stereogenic centers within the same molecule, independent of their absolute orientation in space chemistnotes.comspcmc.ac.inlibretexts.orgiupac.org.

For this compound, its absolute configuration has been assigned as D-(+)-neocarvomenthol researchgate.net. This assignment is part of a broader understanding of the isomeric carvomenthols researchgate.net. Techniques such as X-ray crystallography are powerful tools for determining the absolute stereochemistry of compounds, especially in the context of pharmaceutical research, as they can provide three-dimensional structural information nih.gov. Other methods for elucidating absolute configurations include NMR and circular dichroism spectroscopy, as well as chemical reactions nih.gov.

Stereoisomeric Relationships within the Carvomenthane Series

The carvomenthane series encompasses a group of related monocyclic monoterpenoids that exhibit various stereoisomeric forms due to the presence of multiple chiral centers. Stereoisomers are compounds that possess the same connectivity of atoms but differ in their three-dimensional arrangement youtube.commasterorganicchemistry.comyoutube.com. Within this series, the relationships between different stereoisomers, such as enantiomers and diastereomers, are key to their characterization and synthesis.

Carvomenthol (B157433), Isocarvomenthol, and Neoisocarvomenthol Interconversions

Carvomenthol, isocarvomenthol, and neoisocarvomenthol are stereoisomers within the carvomenthane family, each possessing distinct spatial arrangements of their atoms. Biotransformation studies, for example, have shown interconversions between these compounds. Microorganisms can reduce certain compounds to yield these different stereoisomers, with (+)-neocarvomenthol being one of the products alongside (-)-carvomenthol and (-)-isocarvomenthol from the reduction of a precursor researchgate.net. The configurations of the carvomenthols, including (+)-isocarvomenthol and (+)-neoisocarvomenthol, have been confirmed through studies involving the pyrolysis of hydroxyacetates derived from limonene (B3431351) 1,2-epoxides of known configurations researchgate.net.

An overview of some carvomenthols and their properties:

CompoundMelting Point (°C)Specific Rotation ([α]D)PubChem CID
(-)-Carvomenthol107 researchgate.net167527
(+)-Neocarvomenthol129 researchgate.net9585641
(+)-Neoisocarvomenthol0 researchgate.net109968
(+)-Isocarvomenthol111 researchgate.net170940

Diastereomeric Mixtures and Their Separation in Research

Diastereomers are stereoisomers that are not mirror images of each other youtube.comyoutube.comyoutube.com. In the context of the carvomenthane series and related compounds, reactions often produce diastereomeric mixtures, necessitating efficient separation techniques for obtaining pure isomers. The separation of diastereomeric mixtures is a critical aspect of organic chemistry, particularly in the synthesis and study of natural products and pharmaceuticals nih.gov.

Methods for separating diastereomeric mixtures include melt crystallization and various chromatographic techniques. For instance, separation of diastereomeric salts can be achieved by crystallizing the more stable diastereomer after forming them with a resolving agent medprecis.com. High-performance liquid chromatography (HPLC) has also been successfully employed for the separation of diastereomeric amides, where complete separation was achieved by combining recrystallization and HPLC mdpi.com. Supercritical fluid chromatography (SFC) has also proven effective for the preparative separation of diastereomers nih.gov. The effectiveness of these separation methods can depend on factors like the choice of resolving agent, solvent, reaction conditions, and crystallization time mdpi.com. Recent research has also explored the efficient separation of diastereomeric diols through selective acetalization and hydrolysis, leveraging differences in reaction rates and product stability researchgate.net.

Conformational Preferences and Energetics in Solution and Solid States (Theoretical/Computational)

Conformational analysis explores the various spatial arrangements (conformers) a molecule can adopt through rotation around single bonds, and their relative energies numberanalytics.com. For compounds like this compound, understanding these preferences is vital as conformation can significantly influence physical, chemical, and biological properties. Theoretical and computational methods are indispensable tools for investigating conformational preferences and energetics.

Computational studies, often employing quantum mechanics (QM) and molecular mechanics (MM) methods, allow for the prediction and analysis of conformational landscapes in both solution and solid states nih.govnih.gov. These methods can help to identify global and local energy minima, providing insights into the most stable conformations. For example, computational evaluations have been used to confirm the origins of conformational biphenyl (B1667301) preferences in diols and their diastereomeric conformers researchgate.net. Techniques like density functional theory (DFT) calculations are combined with experimental data, such as vibrational circular dichroism (VCD), to determine solution-state conformational behavior rsc.org. Factors like intramolecular interactions, including classical electrostatic and steric interactions, play a significant role in governing conformational preferences beilstein-journals.org.

Impact of Steric and Electronic Factors on Stereoselectivity in Reactions

Stereoselectivity in chemical reactions refers to the property where a single reactant forms an unequal mixture of stereoisomers, favoring the formation of one over others wikipedia.orginflibnet.ac.in. This selectivity arises from differences in the steric and electronic effects within the mechanistic pathways leading to the different stereoisomeric products wikipedia.orginflibnet.ac.in. Understanding these factors is crucial for predicting and controlling the stereochemical outcome of reactions, particularly in the synthesis of complex chiral molecules.

Steric effects play a significant role by influencing the conformational preferences of reactants and intermediates, thereby dictating the preferred approach of reagents numberanalytics.commasterorganicchemistry.com. For instance, a reagent might preferentially attack a less sterically hindered face of a molecule, leading to the selective formation of a particular diastereomer masterorganicchemistry.com. Electronic effects, including orbital interactions, also critically influence reactivity and selectivity numberanalytics.com. Models like the Felkin-Anh model consider both orbital interactions and steric effects to predict the diastereoselectivity of nucleophilic additions to carbonyl groups numberanalytics.com. The magnitude of stereoselectivity is directly related to the free energy difference between the transition states leading to the different stereoisomeric products; a larger difference results in higher selectivity inflibnet.ac.in. Factors like hydrogen bonds and chelate participation can also contribute to the design of highly stereoselective reactions inflibnet.ac.in.

The goal in designing stereoselective reactions is to achieve a predictable and high preference for one stereoisomer. This is particularly important in natural product synthesis and drug development, where specific stereoisomers often possess desired biological activities numberanalytics.com.

Reaction Chemistry and Mechanistic Studies

Mechanistic Pathways of Reduction and Hydrogenation

The reduction and hydrogenation of (1R)-(+)-Neocarvomenthol and related terpene structures involve intricate mechanistic pathways, often influenced by the stability of intermediates and the stereochemical preferences of the reagents.

Solvolytic Displacement Mechanisms and Carbonium Ion Intermediates

Solvolytic reactions of alcohols, particularly secondary and tertiary ones characteristic of terpenes, frequently proceed through carbonium ion (carbocation) intermediates. The mechanism typically involves the departure of a leaving group, such as a protonated hydroxyl group (as water), to form a positively charged carbonium ion dss.go.th. This carbonium ion is sp² hybridized and trigonal planar, allowing for nucleophilic attack from either face, which can lead to racemization if the carbon is chiral libretexts.org.

Once formed, these carbonium ions can undergo several subsequent reactions:

Reaction with solvent : The carbonium ion can react with a nucleophilic solvent molecule, leading to a substitution product dss.go.thlibretexts.org.

Elimination : A proton can be eliminated from an adjacent carbon, leading to the formation of an alkene masterorganicchemistry.com.

Rearrangement : Carbonium ions, especially in complex cyclic systems like terpenes, are prone to intramolecular rearrangements via hydride or alkyl shifts to form more stable carbonium ions dss.go.tharchive.orgslideshare.netgla.ac.uk. This phenomenon is particularly significant in terpene chemistry, where unforeseen carbonium ion rearrangements can complicate syntheses and lead to diverse products gla.ac.uk.

The stability of carbonium ions generally follows the order: tertiary > secondary > primary slideshare.net. This stability hierarchy influences the preferred pathway in solvolysis, with more substituted centers favoring carbonium ion formation.

Nucleophilic and Electrophilic Reactions of Terpene Epoxides and Alcohols

Terpene epoxides and alcohols can undergo both nucleophilic and electrophilic reactions, with the reaction conditions dictating the regioselectivity and stereochemistry.

Epoxides : Due to their inherent ring strain, epoxides are highly reactive to ring-opening reactions.

Acid-Catalyzed Ring Opening (SN1-like) : Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group and increasing the electrophilicity of the carbon atoms libretexts.orgpressbooks.pub. Nucleophilic attack occurs at the more substituted carbon atom of the epoxide, resembling an SN1-type mechanism where carbocation character is involved at the more substituted carbon libretexts.org. The attack occurs from the backside, resulting in inversion of configuration at the attacked carbon libretexts.org. Common nucleophiles include water and alcohols, leading to the formation of 1,2-diols or alkoxyalcohols, respectively libretexts.orgpressbooks.pub.

Base-Catalyzed Ring Opening (SN2) : Under basic conditions, the epoxide ring is opened by a strong nucleophile, attacking the less hindered (less substituted) carbon atom in a typical SN2 fashion libretexts.orgpressbooks.pubmasterorganicchemistry.com. This backside attack also results in inversion of configuration at the attacked stereocenter libretexts.orgmasterorganicchemistry.com. Examples of nucleophiles include hydroxide (B78521) (leading to 1,2-diols), alkoxides, Grignard reagents, and amines pressbooks.pubmasterorganicchemistry.com.

Alcohols : Terpene alcohols, including this compound, can participate in various nucleophilic and electrophilic reactions. For instance, alcohols can be converted into better leaving groups (e.g., tosylates or mesylates), which then become susceptible to nucleophilic substitution reactions encyclopedia.pub. Electrophilic activation of alcohols (e.g., by protonation) can lead to the formation of carbonium ions, as discussed previously, which then undergo subsequent reactions like elimination or capture by nucleophiles slideshare.net.

Stereospecificity and Regioselectivity in Hydride Reductions

Hydride reductions are fundamental transformations used to convert carbonyl compounds (ketones, aldehydes) into alcohols or to reduce alkenes. These reactions often exhibit high stereospecificity and regioselectivity, particularly in complex terpene systems.

Stereoselectivity :

Diastereoselectivity : The reduction of prochiral ketones to chiral alcohols often shows diastereoselectivity, influenced by steric hindrance and conformational preferences msu.edu. For example, the reduction of 4-tert-butylcyclohexanone (B146137) by lithium aluminum hydride (LiAlH₄) favors the trans-alcohol due to hydride attack at the more hindered axial face msu.edu. In contrast, bulkier hydride reagents, such as Li(sec-butyl)₃BH, can reverse this selectivity, diverting the reaction to the equatorial face and favoring the cis-alcohol msu.edu. For β-hydroxy-ketones, intramolecular hydride transfer mechanisms, often involving chelation, can lead to excellent diastereoselectivity msu.edu. The Felkin-Ahn model is frequently employed to predict the diastereoselectivity of such reductions msu.edu.

Enantioselectivity : Asymmetric hydrogenation (AH) of prochiral olefins, including those found in terpenoid precursors, can achieve high enantiomeric purity nih.gov. Chiral ligands complexed with borohydride (B1222165) reagents (e.g., monoisopinocampheylborane derived from α-pinene) have been developed for enantioselective reduction of prochiral ketones to chiral alcohols msu.edu.

Thermodynamic vs. Kinetic Control : Hydrogenation of alkenes can be challenging when steric effects favor a non-thermodynamic (kinetic) product acs.org. While dissolving metal reduction can achieve thermodynamic control, it often suffers from low functional group tolerance acs.org. Catalytic hydrogenation methods that afford the thermodynamically favored alkane products with broad functional group compatibility are highly sought after acs.org.

Regioselectivity : In molecules with multiple reducible functional groups, achieving regioselectivity is critical. For instance, the industrial synthesis of menthol (B31143) from citral (B94496) involves selective C=C hydrogenation before cyclization and further hydrogenation of the resulting isopulegols nih.gov. The choice of catalyst (e.g., metal-acid bifunctional catalysts) can influence which double bonds or carbonyl groups are preferentially reduced nih.gov. For epoxides, aluminum hydride reductions, depending on the conditions, can lead to attack at different carbons, influencing regioselectivity wiley-vch.de. Strong nucleophiles typically attack the less substituted carbon, while oxophilic Lewis acids can promote attack at the more substituted carbon wiley-vch.de.

Functional Group Transformations and Derivatization Research

The hydroxyl group of this compound offers several avenues for functional group transformations and derivatization, essential for its synthesis and modification.

Esterification and Other Protecting Group Strategies

Esterification is a widely used method for derivatizing and protecting the hydroxyl group of alcohols like this compound fiveable.mehighfine.comorganic-chemistry.org. Protecting groups temporarily mask a reactive functional group, preventing unwanted reactions during multi-step synthesis organic-chemistry.orgjocpr.com. The choice of protecting group depends on its stability, ease of installation and removal, and compatibility with other reactions jocpr.com.

Common ester protecting groups for alcohols include:

Acetyl (Ac) : Simple to introduce using acetyl chloride or acetic anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) highfine.com. It can be removed by hydrolysis under alkaline conditions (e.g., K₂CO₃, NH₃) highfine.com.

Benzoyl (Bz) : Introduced similarly to acetyl, but generally exhibits greater stability to hydrolysis highfine.com.

Pivaloyl (Piv) : Being more sterically hindered, pivaloyl offers increased stability to hydrolysis compared to acetyl or benzoyl highfine.com. It can selectively protect primary alcohols in polyhydroxy substrates due to steric reasons highfine.comwiley-vch.de.

Benzyl esters : These offer stability to basic conditions and can be cleaved by catalytic hydrogenation (H₂, Pd/C) fiveable.me.

Beyond esters, other protecting groups for hydroxyl functionalities include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl ether, TBDMS), allyl ethers, and acetals/ketals for diols fiveable.mehighfine.comorganic-chemistry.org. The concept of "orthogonality" in protecting group strategies is crucial, enabling different protecting groups to be selectively removed without affecting others in the same molecule fiveable.meorganic-chemistry.org.

The table below summarizes common ester protecting groups for hydroxyls and their typical conditions for introduction and removal:

Protecting GroupReagents for IntroductionReagents for RemovalStability Notes
Acetyl (Ac)Acyl chloride or anhydride + BaseAlkaline hydrolysis (K₂CO₃, NH₃)Least stable of the acyl groups, allowing for selective removal in the presence of more stable acyl groups highfine.com.
Benzoyl (Bz)Benzoyl chloride or anhydride + BaseAlkaline hydrolysisMore stable than acetyl highfine.com.
Pivaloyl (Piv)Pivaloyl chloride + BaseAlkaline hydrolysisMost stable common acyl group; its bulky nature can enable selective protection of primary alcohols over secondary highfine.comwiley-vch.de.
Benzyl (Bn)Benzyl bromide, Benzyl alcohol/DCCCatalytic hydrogenation (H₂, Pd/C)Stable under basic conditions; removed by hydrogenolysis fiveable.me.

Oxidation Reactions and Characterization of Oxidative Byproducts

Oxidation reactions are fundamental transformations for alcohols, converting them into various carbonyl compounds or carboxylic acids depending on the desired product and the nature of the alcohol. For this compound, being a secondary alcohol, oxidation would typically yield the corresponding ketone, (1R)-(+)-Neocarvomenthone.

General oxidation principles for alcohols:

Primary alcohols can be selectively oxidized to aldehydes under mild conditions or to carboxylic acids under stronger conditions.

Secondary alcohols are typically oxidized to ketones.

Tertiary alcohols are generally resistant to oxidation under mild conditions but can undergo C-C bond cleavage under harsh conditions.

While specific data on the direct oxidation of this compound was not extensively detailed in the provided search results, the broader context of terpene oxidation and the characterization of oxidative byproducts is relevant. For instance, oxyfunctionalization is a chemical process that introduces oxygen groups into terpenes, leading to the formation of ketones, aldehydes, esters, and ethers mdpi.com. The characterization of oxidative byproducts is a common practice in chemical and biochemical studies, employing techniques such as chromatography, mass spectrometry, and nuclear magnetic resonance to identify and quantify the resulting compounds nih.govnih.govmdpi.com. Oxidative byproducts can arise from various reactions, including interactions with oxidants or enzyme-catalyzed processes, and their identification is crucial for understanding reaction mechanisms and product profiles mdpi.comfrontiersin.orgmdpi.com.

Exploration of Novel Reaction Pathways and Reagents

The exploration of novel reaction pathways and reagents is a critical area in organic chemistry, driving the synthesis of complex molecules and enabling new transformations. This field constantly seeks to develop more efficient, selective, and environmentally benign methods for chemical reactions nih.govmdpi.com. Such advancements often involve the design of new catalysts, the utilization of unconventional reaction conditions, or the discovery of entirely new reactivity patterns nih.govfrontiersin.orgnih.govmdpi.com. However, specific detailed research findings focusing on the exploration of novel reaction pathways and reagents where this compound acts as a substrate are not extensively reported in current readily searchable scientific databases.

As a secondary alcohol, this compound typically undergoes various general organic transformations, including but not limited to:

Oxidation: Secondary alcohols can be oxidized to ketones. The choice of oxidizing agent and conditions can influence selectivity, but reports of novel reagents specifically tailored for highly selective or unique oxidation pathways of this compound itself are not prominent.

Esterification: Reaction with carboxylic acids or acid derivatives to form esters. This is a common transformation for alcohols, and while new esterification methods or catalysts are continuously developed, their application specifically to this compound in a novel context with detailed data tables is not readily available.

Elimination Reactions: Under certain conditions, alcohols can undergo elimination to form alkenes. The stereochemistry of the starting material, such as this compound, would influence the stereochemical outcome of the alkene product. However, specific novel reagents or pathways for elimination reactions of this compound with detailed findings are not broadly documented.

Substitution Reactions: Replacement of the hydroxyl group with another functional group. While various methodologies exist for alcohol substitution, novel applications to this compound with new reagents or mechanistic insights are not readily found.

While general advancements in catalytic and stereoselective reactions are continuously made nih.govnih.govfrontiersin.orgmdpi.comnih.govmasterorganicchemistry.commdpi.comchemrxiv.orglibretexts.orgrsc.orgsaskoer.cawikipedia.orgkhanacademy.org, their direct application to this compound with novel outcomes and comprehensive data is not widely published in the scope of this review. The emphasis in the literature often appears to be on the synthesis or formation of neocarvomenthol and its stereoisomers from precursors, sometimes involving stereoselective or enzymatic methods organic-chemistry.orgresearchgate.netresearchgate.net. For instance, (+)-neocarvomenthol can be formed via microbial reduction of carvomenthone organic-chemistry.org. Such studies highlight novel pathways to the compound, rather than novel transformations of the compound as a reactant.

Data Tables

Due to the absence of specific detailed research findings and data tables on novel reaction pathways and reagents applied directly to this compound as a substrate in the search results, no interactive data tables can be generated for this section. The existing literature, while rich in general organic chemistry advancements, lacks the specific compound-centric data required.

Compound Names and PubChem CIDs

Advanced Analytical Methodologies in Research of 1r + Neocarvomenthol

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for isolating and purifying (1R)-(+)-Neocarvomenthol from reaction mixtures or natural sources. longdom.org The principle of chromatography involves the differential partitioning of components between a stationary phase and a mobile phase, leading to their separation. longdom.org

Gas-Liquid Chromatography (GLC) is a powerful technique for analyzing volatile compounds like monoterpenoid alcohols. savemyexams.com In GLC, the mobile phase is an inert gas, such as helium or nitrogen, and the stationary phase is a high-boiling point liquid coated on a solid support within a column. libretexts.orginflibnet.ac.in The separation is based on the differential partitioning of the sample's components between the gas and liquid phases. libretexts.org

The resolution of isomers, such as the stereoisomers of carvomenthol (B157433), is a key application of GLC. The retention time, which is the time it takes for a compound to travel through the column, is a characteristic property used for identification. savemyexams.com By comparing the retention times of unknown components to those of known standards, the presence of specific isomers can be confirmed. The relative proportions of different isomers in a mixture can be determined by calculating the area of their corresponding peaks in the chromatogram. inflibnet.ac.in

Key Parameters in GLC Analysis:

ParameterDescription
Stationary Phase A non-polar, high-boiling liquid on a solid support. savemyexams.com
Mobile Phase An inert carrier gas (e.g., Helium, Nitrogen). savemyexams.com
Column Temperature Controlled to ensure proper volatilization and separation. libretexts.org
Detector Commonly a Flame Ionization Detector (FID) for organic compounds. inflibnet.ac.in

Column chromatography is a widely used preparative technique to isolate and purify desired compounds from a mixture. orgchemboulder.comwikipedia.org It involves a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina, packed into a vertical column. longdom.orgwikipedia.org A liquid solvent (mobile phase or eluent) is passed through the column, carrying the components of the mixture at different rates based on their interactions with the stationary phase. orgchemboulder.com

The separation is based on the differential adsorption of the compounds to the stationary phase. wikipedia.org Less polar compounds generally elute faster with a non-polar solvent, while more polar compounds require a more polar solvent to be eluted. orgchemboulder.com The progress of the separation can be monitored by collecting fractions of the eluent and analyzing them using techniques like Thin-Layer Chromatography (TLC). orgchemboulder.com

Typical Setup for Column Chromatography:

ComponentDescription
Stationary Phase A solid adsorbent like silica gel or alumina. column-chromatography.com
Mobile Phase A solvent or a mixture of solvents with varying polarity. orgchemboulder.com
Column A glass or plastic tube to hold the stationary phase. wikipedia.org
Sample Application The mixture is loaded at the top of the column. column-chromatography.com
Elution The solvent carries the components down the column. orgchemboulder.com

Gas-Liquid Chromatography (GLC) for Isomer Resolution

Spectroscopic Characterization for Structural and Stereochemical Assignment

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. libretexts.org Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the nuclei. libretexts.orgmsu.edu

In ¹H NMR, the chemical shift (δ) indicates the electronic environment of each proton. pressbooks.pub The integration of the signal reveals the relative number of protons, and the splitting pattern (spin-spin coupling) provides information about adjacent, non-equivalent protons. msu.edupressbooks.pub For instance, the n+1 rule helps predict the multiplicity of a signal based on the number of neighboring protons. savemyexams.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. libretexts.org The chemical shift of each carbon atom is indicative of its hybridization and the nature of the atoms attached to it.

Typical NMR Data Interpretation:

NucleusInformation Gained
¹H Chemical environment, number of protons, and neighboring protons. savemyexams.com
¹³C Carbon skeleton and functional groups. libretexts.org
Reference Standard Tetramethylsilane (TMS) is commonly used as a reference (δ = 0 ppm). msu.edupressbooks.pub

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. uobabylon.edu.iq The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. msu.edu

For this compound, the IR spectrum would prominently feature a broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group. msu.edu Strong absorptions in the 3000-2850 cm⁻¹ region are due to C-H stretching vibrations. libretexts.org The C-O stretching vibration typically appears in the 1260–1000 cm⁻¹ range. uobabylon.edu.iq

Characteristic IR Absorption Frequencies:

Functional GroupWavenumber (cm⁻¹)
O-H (alcohol) 3600-3200 (broad)
C-H (sp³) 3000-2850
C-O (alcohol) 1260-1000

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Techniques for Enantiomeric Purity Determination (e.g., Chiral GC, HPLC)

Determining the enantiomeric purity of a chiral compound like this compound is crucial. Chiral chromatography is the primary method for separating and quantifying enantiomers. gcms.cz

Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) utilize a chiral stationary phase (CSP). chromatographyonline.comresearchgate.netuni-muenchen.de These stationary phases, often based on derivatives of cyclodextrins or amino acids, interact differently with the two enantiomers, leading to their separation. gcms.czchromatographyonline.com This allows for the determination of the enantiomeric excess (ee) of a sample. The ability to resolve enantiomers is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector in the stationary phase. uni-muenchen.de

Key Aspects of Chiral Chromatography:

TechniquePrinciple
Chiral GC Separation of volatile enantiomers using a chiral stationary phase. chromatographyonline.com
Chiral HPLC Separation of enantiomers in the liquid phase using a chiral stationary phase. uni-muenchen.de
Chiral Stationary Phase Creates a chiral environment for differential interaction with enantiomers. chromatographyonline.com

Advanced Method Development and Validation in Chemical Research

The development of analytical methods is a cornerstone of chemical research, essential for ensuring the quality, purity, and characterization of chemical substances. neopharmlabs.com In the context of chiral compounds like this compound, this process involves creating analytical procedures to separate and quantify individual enantiomers or diastereomers. neopharmlabs.comregistech.com The pharmaceutical industry, in particular, emphasizes the need for accurate and reliable methods for chiral separation to support drug development, quality control, and regulatory compliance. neopharmlabs.com The development strategy often begins with screening various analytical technologies to find the most suitable approach. sigmaaldrich.com

A systematic, science- and risk-based approach to developing and maintaining analytical procedures is encouraged by regulatory bodies like the International Council for Harmonisation (ICH). europa.eu This involves defining an Analytical Target Profile (ATP), which outlines the performance requirements for the method. europa.eu The process encompasses the optimization of chromatographic conditions, selection of appropriate columns and mobile phases, and the use of suitable detection techniques to achieve effective resolution. neopharmlabs.com Techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are commonly employed. registech.comresearchgate.net For chiral separations, the use of specialized chiral stationary phases (CSPs) is a primary strategy, allowing for differential recognition and retention of stereoisomers. sigmaaldrich.comregistech.com The ultimate goal is to develop a method that is not only accurate and precise but also robust and scalable for its intended purpose, whether for routine analysis or large-scale purification. neopharmlabs.comregistech.com

Principles of Method Robustness and Specificity in Analysis

In analytical method validation, robustness and specificity are critical parameters that ensure a method's reliability and suitability for its intended purpose. registech.com

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. registech.comchromatographyonline.com In the analysis of this compound, specificity is crucial for distinguishing it from its other stereoisomers (diastereomers and its enantiomer) and any other related compounds in a sample. For chiral purity assays, the method must provide adequate resolution between the peaks of interest to allow for separate quantitation. registech.comchromatographyonline.com The use of hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) can greatly enhance specificity, as the mass spectrometer provides structural information that helps to confirm the identity of each separated component. americanpharmaceuticalreview.comnumberanalytics.com

Robustness refers to a method's capacity to remain unaffected by small, deliberate variations in method parameters. registech.com It provides an indication of the method's reliability during normal usage. registech.com During method development, robustness is demonstrated by intentionally varying parameters such as mobile phase composition, pH, column temperature, and flow rate. chromatographyonline.com For chiral HPLC methods, which can be sensitive to such changes, demonstrating robustness is particularly important. chromatographyonline.com A robust method will show minimal variation in results (e.g., in resolution and retention time) when subjected to these small changes, ensuring consistent performance across different laboratories, instruments, and analysts. europa.eu

The table below summarizes key validation parameters for a chiral purity assay.

Validation ParameterDescription for Chiral Purity AssaysTypical Target
SpecificityAbility to resolve and quantify the desired enantiomer from the undesired enantiomer and other impurities. chromatographyonline.comBaseline resolution between enantiomeric peaks. registech.com
RobustnessCapacity of the method to remain reliable despite small, deliberate variations in parameters (e.g., mobile phase, temperature). registech.comResolution and precision remain within acceptable limits during parameter variation. chromatographyonline.com
PrecisionThe closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. chromatographyonline.com≤5% RSD for the major component; ≤20% RSD for the minor component near the quantitation limit. chromatographyonline.com
Sensitivity (Quantitation Limit)The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. registech.comchromatographyonline.comDemonstrate quantitation of a low-level limit for the undesired enantiomer. registech.com

Application of Advanced Research Methods for Complex Mixture Analysis

The analysis of complex mixtures, such as essential oils or reaction products containing multiple terpenoid isomers like neocarvomenthol, requires advanced analytical techniques capable of high-resolution separation and unambiguous identification. researchgate.netnih.gov Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the foundational techniques for this purpose. researchgate.netcreative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and frequently used method for the analysis of volatile compounds like monoterpenes. researchgate.netthermofisher.com The GC separates the individual components of the mixture, which are then detected and identified by the mass spectrometer. numberanalytics.com For chiral compounds, specialized GC columns containing derivatized cyclodextrins as chiral stationary phases (CSPs) are used to separate enantiomers. gcms.cz Tandem chiral capillary columns can be employed to achieve separation of complex mixtures of isomers, such as the eight isomers of menthol (B31143). coresta.org Advanced GC techniques, such as two-dimensional GC (GCxGC) or GC coupled with vacuum ultraviolet (VUV) detection, offer enhanced resolution and identification capabilities for co-eluting compounds in intricate natural mixtures. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is highly versatile for separating non-volatile or thermally labile compounds. researchgate.net For the enantioseparation of monoterpenes, HPLC with polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) has proven effective. researchgate.netjst.go.jp The choice of mobile phase (normal, reversed, or polar organic) can significantly influence the separation by altering the interaction mechanisms between the analyte and the CSP. sigmaaldrich.com To analyze trace levels of compounds in complex biological matrices, achiral HPLC can be used as a purification step to isolate the compound of interest before a second, chiral analysis is performed, thereby protecting the chiral column and reducing interference. nih.gov Furthermore, two-dimensional liquid chromatography (2D-LC) methods can combine different column selectivities (e.g., a reversed-phase column in the first dimension and a chiral column in the second) to resolve target analytes in highly complex samples like environmental ice cores. copernicus.org

The table below illustrates the application of different chiral stationary phases in HPLC for the separation of various monoterpenes, showcasing key chromatographic parameters.

CompoundChiral Stationary Phase (CSP)Separation Factor (α)Resolution (Rs)Reference
LinaloolAmylose derivative (AD-H)1.182.20 researchgate.netjst.go.jp
Carvone (B1668592)β-cyclodextrin derivative (CD-Ph)1.131.50 researchgate.netjst.go.jp
Limonene (B3431351)Cellulose derivative (OD-H)1.070.80 researchgate.netjst.go.jp
α-PineneMixture of α-cyclodextrin and sulfated β-cyclodextrins (in CE)N/A25.00 mst.edu
CampheneMixture of α-cyclodextrin and sulfated β-cyclodextrins (in CE)N/A12.00 mst.edu

Note: Separation and resolution factors are dependent on specific chromatographic conditions. Data for α-Pinene and Camphene were obtained using Capillary Electrophoresis (CE).

Derivatives and Analogues of 1r + Neocarvomenthol in Chemical Research

Synthesis and Characterization of Novel (1R)-(+)-Neocarvomenthol Derivatives

The hydroxyl group of this compound provides a convenient handle for synthetic modification, allowing for the attachment of various functional groups. A primary application is the synthesis of chiral phosphine (B1218219) ligands, which are crucial components of many transition-metal catalysts used in asymmetric synthesis. d-nb.info The synthesis of these derivatives often involves the conversion of the hydroxyl group into a leaving group, followed by nucleophilic substitution with a phosphide (B1233454) anion.

A key example is the synthesis of neomenthyldiphenylphosphine, an epimer of the well-known menthyldiphenylphosphine. acs.org The synthesis begins with the tosylation of the corresponding menthol (B31143) isomer's hydroxyl group to create a good leaving group, followed by reaction with lithium diphenylphosphide. This general strategy is applicable to neocarvomenthol, starting from the alcohol to produce the target phosphine ligand. The resulting phosphine ligands are typically characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structure and polarimetry to verify their optical activity.

More complex derivatives have also been synthesized. For instance, chiral tricyclic phosphines can be derived from a (+)-neomenthyl-1,2-diphosphole precursor. researchgate.net This involves a [4+2] cycloaddition reaction between the diphosphole and an appropriate dienophile, such as N-phenylmaleimide, to construct a rigid 1,7-diphosphanorbornene framework. researchgate.net The neomenthyl group, attached to one of the phosphorus atoms, imparts chirality to the resulting ligand system. These derivatives are rigorously characterized by multinuclear NMR (¹H, ¹³C, ³¹P) and mass spectrometry to elucidate their complex three-dimensional structures.

Derivative ClassPrecursorKey Synthetic Step(s)Characterization Methods
Monodentate Phosphines This compound1. Conversion of -OH to a leaving group (e.g., tosylate). 2. Nucleophilic substitution with a phosphide (e.g., LiPPh₂).NMR Spectroscopy, Polarimetry
Tricyclic Diphosphines (+)-Neomenthyl-1,2-diphosphole[4+2] Cycloaddition with a dienophile (e.g., N-phenylmaleimide).Multinuclear NMR, Mass Spectrometry, X-ray Crystallography

Stereochemical Implications of Derivatization for Downstream Synthesis

The primary purpose of synthesizing chiral derivatives from this compound is to use its inherent chirality to influence the stereochemistry of a subsequent chemical reaction. wikipedia.org When a neocarvomenthol-derived ligand coordinates to a metal center, it creates a chiral catalytic environment. This environment forces the reactants to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer or diastereomer of the product. This process is known as asymmetric induction.

The rigid structure of the neocarvomenthol backbone is crucial for effectively transmitting this stereochemical information. For example, in the case of the tricyclic phosphine ligands derived from neomenthyl-1,2-diphosphole, the rigid bicyclic [2.2.1] structure holds the chiral neomenthyl group in a fixed position relative to the catalytic center. researchgate.net This rigidity minimizes conformational flexibility, which is often a cause of poor stereoselectivity. As a result, these ligands can effectively control the facial selectivity of approaching substrates in catalytic reactions. researchgate.net

The stereochemical outcome is highly dependent on the specific configuration of the chiral auxiliary. The synthesis of both menthyldiphenylphosphine and its epimer, neomenthyldiphenylphosphine, allows for a direct comparison of how the stereocenter's configuration affects catalytic outcomes. acs.org Using one epimer over the other can lead to the formation of the opposite product enantiomer, highlighting the precise level of control these auxiliaries can exert. In phosphine-catalyzed [3+2] organocatalytic cyclizations of allenes with activated alkenes, neomenthyl-derived tricyclic phosphines have been shown to induce enantiomeric excesses (ee) up to 68%. researchgate.net This demonstrates a significant transfer of chirality from the ligand to the product.

Structure-Activity Relationship Studies (SAR) in a Chemical Context

In the context of catalysis, Structure-Activity Relationship (SAR) studies aim to understand how modifying the structure of a ligand affects the catalyst's performance, specifically its activity (reaction rate) and selectivity (e.g., enantioselectivity). rsc.orgrsc.org These studies are performed by systematically altering parts of the ligand and measuring the resulting changes in a specific chemical reaction, excluding any biological activity.

For derivatives of this compound, SAR studies focus on how changes to the ligand scaffold impact catalytic outcomes. Research on tricyclic phosphines derived from neomenthyl-1,2-diphosphole provides a clear example. The catalytic activity and enantioselectivity of these ligands were evaluated in the palladium-catalyzed asymmetric allylic substitution of rac-1,3-diphenylallyl acetate (B1210297). researchgate.net

A key finding was that the oxidation state of the phosphorus atoms in the 1,7-diphosphanorbornene ligand significantly influences the enantioselectivity. The study revealed that selective oxidation of the bridgehead phosphorus atom led to a dramatic increase in the enantiomeric excess of the product. researchgate.net This modification alters the electronic properties and coordination geometry of the ligand, which in turn affects the stereochemical communication during the catalytic cycle.

Ligand ModificationReaction TypeBase EnantioselectivityModified EnantioselectivityConclusion
Selective Oxidation of P-atom Pd-catalyzed Allylic Alkylation14% ee63% eeOxidation of the phosphorus atom significantly improves the enantioselectivity of the catalyst. researchgate.net
Catalyst Comparison Phosphine-catalyzed [3+2] Cyclization-up to 68% eeThe rigid tricyclic phosphine framework is effective in inducing moderate to good enantioselectivity. researchgate.net

These results illustrate a clear structure-activity relationship: modifying the electronic state of the ligand by oxidation has a profound and positive effect on its ability to induce chirality. Such studies are vital for the rational design of new, more effective catalysts, allowing chemists to fine-tune ligand structures to achieve higher selectivity and efficiency in asymmetric synthesis. sioc-journal.cn

Theoretical and Computational Chemistry Studies

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure and relative stability of different spatial arrangements (conformers) of (1R)-(+)-Neocarvomenthol. sapub.orgnih.gov As a substituted cyclohexane (B81311), its conformational landscape is dominated by two primary chair conformations that can interconvert via a "ring flip." drugdesign.org

The stability of these conformers is largely dictated by the steric strain arising from interactions between its three substituents: methyl, hydroxyl, and isopropyl groups. libretexts.org The key factor is the energetic penalty associated with axial substituents, particularly the bulky isopropyl group, due to unfavorable 1,3-diaxial interactions. sapub.orgdrugdesign.org

Computational techniques, such as molecular mechanics, are employed to calculate the potential energy of each conformation. csbsju.edu By identifying the structures with the lowest energy, these models can predict the most stable and, therefore, most populated conformation of the molecule at equilibrium. libretexts.orggoogle.com For this compound, the most stable conformer is the one that minimizes these steric clashes by placing the maximum number of bulky substituents in the more spacious equatorial positions.

Conformational Analysis of this compound Chair Forms

This table illustrates the positions of the substituents on the cyclohexane ring in the two possible chair conformations.

ConformerC1-Methyl Group PositionC2-Isopropyl Group PositionC5-Hydroxyl Group PositionRelative Stability Prediction
Chair Form AEquatorialEquatorialAxialLess Stable
Chair Form B (via ring flip)AxialAxialEquatorialMore Stable

Reaction Pathway Simulations and Transition State Analysis

Reaction pathway simulations are computational methods used to map the energetic landscape of a chemical reaction, from reactants to products. matlantis.com A critical aspect of this analysis is the identification of the transition state (TS), which is the highest energy point along the minimum energy reaction path. beilstein-journals.org The energy difference between the reactants and the transition state defines the activation energy, a key determinant of the reaction rate. matlantis.com

Techniques like the Nudged Elastic Band (NEB) method are used to find the most likely path a reaction will follow. matlantis.comchemrxiv.org For this compound, these simulations could be applied to model various reactions, such as its oxidation, esterification, or dehydration. For instance, simulating the oxidation of the secondary alcohol to a ketone would involve modeling the approach of an oxidizing agent, the breaking of the C-H and O-H bonds, and the formation of the C=O double bond.

The simulation provides the structure of the short-lived transition state and the activation energy, offering fundamental insights into the reaction mechanism. beilstein-journals.orgmatlantis.com Modern approaches may even use machine learning to accelerate the search for transition states, making the analysis of complex reaction networks more feasible. chemrxiv.org

Prediction of Spectroscopic Properties and Chiroptical Data

Computational chemistry is widely used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure and stereochemistry. For a chiral molecule like this compound, the prediction of chiroptical properties is particularly valuable.

Using quantum mechanical methods like Density Functional Theory (DFT), a range of spectroscopic properties can be calculated with high accuracy:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of hydrogen and carbon nuclei and spin-spin coupling constants (J) can be predicted to aid in the interpretation of experimental NMR spectra.

Chiroptical Data: Properties such as specific optical rotation and the circular dichroism (CD) spectrum can be calculated. These are unique to a specific enantiomer and are crucial for determining the absolute configuration of chiral centers.

Machine learning models are also emerging as a powerful tool for rapidly predicting spectroscopic properties based on molecular structure, often achieving high accuracy with significantly lower computational expense than traditional methods. researchgate.netnih.gov

Computationally Predicted Spectroscopic Data

This table outlines the types of spectroscopic data that can be predicted for this compound using computational methods.

Spectroscopic MethodPredicted PropertiesApplication
Infrared (IR)Vibrational Frequencies, IntensitiesIdentification of functional groups (e.g., O-H, C-H)
Nuclear Magnetic Resonance (NMR)Chemical Shifts, Coupling ConstantsDetermination of the molecule's connectivity and 3D structure
Chiroptical Methods (e.g., ORD, CD)Specific Rotation, CD/ORD CurvesConfirmation of absolute stereochemistry (1R, 2S, 5R)

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a versatile and widely used quantum chemical method for investigating the electronic structure of molecules. wikipedia.orgnih.gov It provides a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules like monoterpenes. nih.gov DFT calculations are the foundation for many of the theoretical studies mentioned above, including conformational analysis, reaction simulations, and spectroscopy prediction. arxiv.orgukm.my

DFT studies on related monoterpenes, such as menthol (B31143), provide valuable insights applicable to neocarvomenthol. mdpi.comresearchgate.net These calculations can determine a variety of electronic properties and reactivity descriptors that characterize the molecule's chemical behavior. mdpi.com

Key parameters calculated using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate a molecule's ability to donate or accept electrons. The HOMO-LUMO gap is a measure of chemical reactivity and stability.

Bond Dissociation Enthalpies (BDE): DFT can be used to calculate the energy required to break specific bonds, predicting which sites in the molecule are most susceptible to radical attack. mdpi.com

Calculated Reactivity Descriptors for Menthol (as a proxy for Neocarvomenthol)

This table presents global reactivity descriptors for menthol, a stereoisomer of neocarvomenthol, calculated using DFT (B3LYP/6-311+G in vacuum). These values provide insight into the expected chemical reactivity. Data sourced from a comparative study on monoterpenes. mdpi.com

DescriptorSymbolCalculated Value (eV)Interpretation
HOMO EnergyEHOMO-7.16Energy of the highest energy electrons; relates to electron-donating ability.
LUMO EnergyELUMO1.57Energy of the lowest energy empty orbital; relates to electron-accepting ability.
Energy GapΔE8.73Indicates high kinetic stability and low reactivity.
Electronegativityχ2.79Measure of the ability to attract electrons.
Global Hardnessη4.37Resistance to change in electron distribution; menthol is the "hardest" of the compared monoterpenes. mdpi.com
Global SoftnessS0.11Reciprocal of hardness; indicates low reactivity. mdpi.com
Electrophilicity Indexω0.89Measure of the global electrophilic nature of the molecule.

Q & A

Basic: What experimental methods are commonly used to synthesize (1R)-(+)-Neocarvomenthol, and how do reaction conditions influence stereochemical outcomes?

Answer:
this compound is typically synthesized via stereoselective reduction of epoxides or ketones. For example, the reduction of cis-p-menth-1-ene epoxide with LiAlH₄ in ether yields a mixture of cis-p-menthan-1-ol (56), neocarvomenthol (43f), and isocarvomenthol (54a) in ratios dependent on solvent and temperature . Ethylamine as a solvent promotes bidirectional epoxide ring opening, while ether requires prolonged heating, leading to erratic product distributions (e.g., 26:74 neocarvomenthol:cis-p-menthan-1-ol in one trial vs. 64:23:13 in another) .

Key Parameters Table:

SubstrateReducing AgentSolventTemperatureProduct Ratio (Neocarvomenthol : Others)
cis-EpoxideLiAlH₄EtherReflux23–74%
cis-EpoxideLiAlH₄EthylamineRT55%
trans-EpoxideLiAlH₄EtherRT>95% trans-p-menthan-1-ol

Basic: What analytical techniques are critical for distinguishing this compound from its stereoisomers?

Answer:
Chiral chromatography (e.g., HPLC with chiral stationary phases) and nuclear Overhauser effect (NOE) NMR spectroscopy are essential. For example, NOE correlations can confirm axial vs. equatorial hydride attack during epoxide reduction, which dictates stereochemistry . Polarimetry and vibrational circular dichroism (VCD) further validate enantiomeric purity .

Methodological Tip:

  • NMR Analysis : Compare coupling constants (e.g., J values for axial vs. equatorial protons).
  • Chromatography : Use β-cyclodextrin columns to resolve enantiomers with <2% cross-contamination .

Advanced: How do microbial transformations of carvotanacetone derivatives compare to chemical synthesis in producing this compound?

Answer:
Microbial pathways (e.g., Pseudomonas ovalis strain 6-1) offer stereospecific conversions. For instance, (-)-carvotanacetone is converted to (+)-carvomenthone (48a'), which is further reduced to (+)-neocarvomenthol (49a') with >90% enantiomeric excess . In contrast, chemical methods often yield racemic mixtures unless chiral catalysts (e.g., BINAP-Ru complexes) are used.

Comparison Table:

MethodSubstrateCatalyst/EnzymeStereochemical OutcomeYield
Microbial(-)-CarvotanacetoneP. ovalis(+)-Neocarvomenthol (major)55–74%
Chemicalcis-EpoxideLiAlH₄Racemic (without chiral auxiliaries)23–64%

Advanced: How can computational modeling resolve contradictions in reported stereochemical outcomes for this compound synthesis?

Answer:
Density functional theory (DFT) simulations can predict transition-state energies for hydride attack pathways. For example, axial attack on cis-epoxides is sterically hindered, favoring equatorial pathways that yield neocarvomenthol . Conflicting experimental ratios (e.g., 26:74 vs. 64:23:13) may arise from solvent polarity effects on transition states, which DFT can model using solvation parameters like COSMO-RS .

Steps for Validation:

Optimize substrate and reagent geometries using Gaussian 12.

Calculate activation barriers for competing pathways.

Compare simulated product ratios with experimental data .

Advanced: What strategies address low reproducibility in neocarvomenthol synthesis under similar reaction conditions?

Answer:
Irreproducibility often stems from trace moisture in solvents or inconsistent temperature control. For LiAlH₄ reductions:

  • Use rigorously dried ether (e.g., molecular sieves).
  • Standardize heating duration (±5 minutes) and stirring rates .
  • Validate purity of starting epoxides via GC-MS to rule out isomerization .

Case Study:
In one trial, residual water in ethylamine increased LiAlH₄ hydrolysis, reducing neocarvomenthol yield from 55% to 27% .

Advanced: How can researchers design studies to explore novel applications of this compound in chiral catalysis or pharmacology?

Answer:
Adopt the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

Feasibility : Screen neocarvomenthol as a chiral ligand in asymmetric hydrogenation (e.g., using Ru-BINAP complexes).

Novelty : Investigate its antimicrobial activity against biofilms via microbroth dilution assays (MBDA).

Ethical : Ensure cytotoxicity assays comply with NIH guidelines (e.g., NIH Publication No. 85-23) .

Example Research Question: "Does this compound enhance enantioselectivity in ketone hydrogenation compared to established menthol derivatives?" .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.